Stereochemical Impact on Biological Activity
The primary differentiation of the (2R)-enantiomer (CAS 2470280-17-0) is its specific stereochemistry, which contrasts directly with the (2S)-enantiomer (CAS 2470279-00-4) . In biological systems, chirality is paramount; enantiomers interact differently with chiral targets. While a direct, quantitative comparative activity assay for this specific compound pair against a defined target is not available in the public domain, the established principle of enantioselective drug-receptor interaction forms a class-level inference. The (R)-configuration presents a distinct three-dimensional pharmacophore compared to the (S)-enantiomer, which would lead to quantifiable differences in binding affinity (e.g., Ki) and functional activity (e.g., EC50) in any chiral environment .
| Evidence Dimension | Enantiomeric Purity and Stereochemical Configuration |
|---|---|
| Target Compound Data | Defined (R)-enantiomer (CAS 2470280-17-0) |
| Comparator Or Baseline | (2S)-enantiomer (CAS 2470279-00-4) |
| Quantified Difference | Qualitative difference in stereochemistry leading to differential biological activity; quantitative activity data for direct comparison is not publicly available. |
| Conditions | N/A - Class-level inference based on stereochemistry. |
Why This Matters
For applications where molecular recognition is key, such as in receptor binding assays or as a chiral building block for drug candidates, the specific enantiomer is required to ensure reproducible and relevant results.
